molecular formula C7H3BrF3NO3 B2781457 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene CAS No. 1807193-54-9

1-Bromo-2-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B2781457
CAS No.: 1807193-54-9
M. Wt: 286.004
InChI Key: NFPVIBSOQZDEIX-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF3NO3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a nitro group, and a trifluoromethoxy group . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene, a related compound, undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286 . The compound is liquid at room temperature with a density of 1.62 g/mL at 25 °C .

Properties

IUPAC Name

1-bromo-2-nitro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-2-1-3-5(6(4)12(13)14)15-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPVIBSOQZDEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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